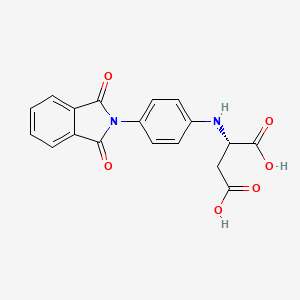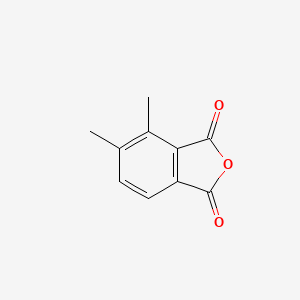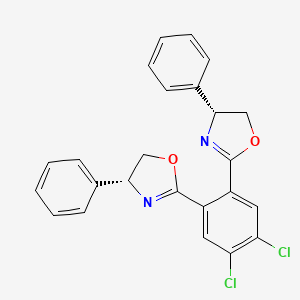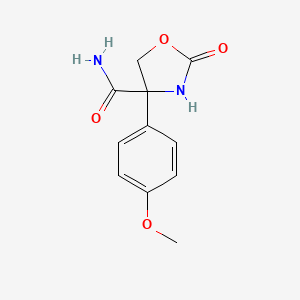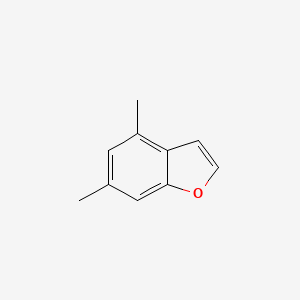![molecular formula C15H14N4O B12894390 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one CAS No. 787590-83-4](/img/structure/B12894390.png)
1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a phenyl ring substituted with an ethanone group and an imidazo[1,2-a]pyrazine moiety, which is further substituted with a methylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the phenyl and ethanone groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
化学反応の分析
Types of Reactions
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the heterocyclic ring composition.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure but with different substituents and functional groups.
Uniqueness
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the methylamino group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
CAS番号 |
787590-83-4 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC名 |
1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C15H14N4O/c1-10(20)11-4-3-5-12(8-11)13-9-18-15-14(16-2)17-6-7-19(13)15/h3-9H,1-2H3,(H,16,17) |
InChIキー |
XWJFBLATKZXDOP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)

